molecular formula C9H6ClF3O3S B3047742 Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- CAS No. 143701-81-9

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-

Cat. No.: B3047742
CAS No.: 143701-81-9
M. Wt: 286.66 g/mol
InChI Key: SSFHJYALDMCLPO-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- is an organic compound that features a benzoyl chloride moiety substituted with a methylsulfonyl group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group and the methylsulfonyl group onto a benzoyl chloride backbone. One common method involves the radical trifluoromethylation of a suitable precursor, followed by sulfonylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl chloride moiety, converting it to the corresponding alcohol.

    Substitution: The benzoyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzoyl chloride group under mild conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile.

Scientific Research Applications

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- involves its reactivity towards nucleophiles and its ability to undergo radical reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design. The methylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl and methylsulfonyl groups in benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3S/c1-17(15,16)7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFHJYALDMCLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888980
Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Molecular Weight

286.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

143701-81-9
Record name 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143701-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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